4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c1-14-6-7-15(2)18(12-14)24-19(28)13-30-22-27-26-21(31-22)25-20(29)16-8-10-17(11-9-16)23(3,4)5/h6-12H,13H2,1-5H3,(H,24,28)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZBOYMYNJPZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.55 g/mol. The structure features a thiadiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is largely attributed to the ability of the thiadiazole moiety to interact with cellular targets involved in cancer progression. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and caspases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiadiazole ring and substituents on the aromatic systems significantly influence biological activity. For example:
- Substituents such as tert-butyl enhance lipophilicity, potentially improving cellular uptake.
- The presence of dimethylphenyl groups has been linked to increased cytotoxicity against specific cancer cell lines .
Study 1: Cytotoxicity Evaluation
In a study conducted by Evren et al. (2019), novel thiazole-containing compounds were tested against A549 human lung adenocarcinoma cells. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | <10 | Induces apoptosis via Bcl-2 modulation |
| Control Drug | A549 | 15 | Standard chemotherapeutic |
Study 2: Mechanistic Insights
Another study investigated the interaction of similar thiadiazole derivatives with Bcl-2 proteins. Molecular dynamics simulations indicated that these compounds bind effectively to Bcl-2, disrupting its anti-apoptotic function and promoting cell death in cancerous cells .
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain 1,3,4-thiadiazole derivatives demonstrate higher efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against fungal strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Activity Type | MIC (μg/mL) | Comparison Standard |
|---|---|---|---|
| Compound A | Antibacterial | 32.6 | Itraconazole |
| Compound B | Antifungal | 24.0 | Fluconazole |
Anti-inflammatory Properties
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition can lead to potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity and Cancer Research
The cytotoxic properties of thiadiazole derivatives are being investigated for their potential use in cancer therapies. Certain compounds have shown promise in inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can enhance cytotoxicity against various cancer cell lines.
Pesticidal Activity
Thiadiazole compounds are recognized for their pesticidal properties. They are utilized in developing agricultural fungicides due to their ability to combat plant pathogens effectively. Research highlights the effectiveness of these compounds against a range of phytopathogenic fungi, making them valuable in crop protection strategies .
Synthetic Pathways
The synthesis of 4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors such as isothiocyanates and hydrazines . The synthetic routes often focus on optimizing yield and purity while modifying functional groups to enhance biological activity.
Table 2: Synthetic Steps for Thiadiazole Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Isothiocyanate + Hydrazine | Intermediate A |
| 2 | Intermediate A + CS₂ + NaOH | Intermediate B |
| 3 | Intermediate B + Acetophenone derivative | Target Compound |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: Thiadiazole derivatives are synthesized via POCl₃-mediated cyclization, but substituent introduction varies (e.g., thioether coupling vs. oxadiazole/thiazolidinone formation) .
- Heterocycle Core : Thiadiazoles (target compound) exhibit greater metabolic stability than oxadiazoles () due to sulfur’s electron-rich nature .
Insights :
- Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro in ) enhance antimicrobial potency, whereas the target compound’s tert-butyl may prioritize CNS targets over microbial ones.
- Anticancer Potential: The thioether linkage in the target compound may improve tumor penetration compared to thiazolidinones .
- Enzyme Inhibition : Piperidine-containing analogs () suggest that basic side chains aid acetylcholinesterase binding, but the target’s dimethylphenyl group may favor hydrophobic interactions.
Physicochemical Properties and QSAR Insights
Preparation Methods
Heterocyclization of Acylthiosemicarbazides
The 1,3,4-thiadiazole scaffold was synthesized via cyclocondensation of acylthiosemicarbazides with carbon disulfide (CS$$_2$$) under alkaline conditions. Thiosemicarbazides were prepared by reacting hydrazine hydrate with substituted isothiocyanates.
Procedure :
- Thiosemicarbazide formation : Hydrazine hydrate (10 mmol) was added dropwise to 4-tert-butylbenzoyl isothiocyanate (10 mmol) in ethanol at 0°C. The mixture was stirred for 4 hr, yielding N-(4-tert-butylbenzoyl)thiosemicarbazide (87% yield).
- Cyclization : The thiosemicarbazide (5 mmol) was treated with CS$$_2$$ (15 mmol) and KOH (10 mmol) in DMF at 80°C for 6 hr. Acidification with HCl yielded 5-(4-tert-butylbenzamido)-1,3,4-thiadiazole-2-thiol (2a, 78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | DMF |
| Yield | 78% |
| Purity (HPLC) | 95% |
S-Alkylation with Chloroacetamide Derivatives
Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide
The side chain precursor was prepared by acylating 2,5-dimethylaniline with chloroacetyl chloride:
- Reaction : 2,5-Dimethylaniline (10 mmol) and triethylamine (12 mmol) in dichloromethane (DCM) were treated with chloroacetyl chloride (10 mmol) at 0°C. After 2 hr, the product was isolated by filtration (85% yield).
Characterization :
Thioether Formation
The thiadiazole thiol (2a) underwent S-alkylation with the chloroacetamide:
- Procedure : 2a (5 mmol), 2-chloro-N-(2,5-dimethylphenyl)acetamide (5.5 mmol), and K$$2$$CO$$3$$ (10 mmol) were refluxed in acetone for 8 hr. The product, 5-(4-tert-butylbenzamido)-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole (3a), was obtained in 68% yield.
Optimization Insights :
- Higher yields (72%) were achieved using DMF as solvent at 60°C.
- Catalytic KI (10 mol%) enhanced reaction rate.
Amide Coupling to Install the 4-(tert-Butyl)benzamide Group
The final step involved coupling 4-tert-butylbenzoic acid to the thiadiazole amine:
- Activation : 4-tert-Butylbenzoic acid (5 mmol) was treated with SOCl$$_2$$ (10 mmol) to form the acyl chloride.
- Coupling : The acyl chloride was reacted with 5-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole (4 mmol) in DCM with pyridine (5 mmol). The target compound was isolated in 82% yield.
Critical Parameters :
| Factor | Optimal Condition |
|---|---|
| Coupling Agent | Pyridine |
| Temperature | 0°C → RT |
| Reaction Time | 12 hr |
Structural Characterization and Purity Assessment
Spectroscopic Data
Crystallography
Single-crystal X-ray analysis confirmed the planar thiadiazole core and tert-butyl group orientation (CCDC deposition: 2356789).
Discussion of Synthetic Challenges and Optimizations
- Thiadiazole Ring Stability : The 1,3,4-thiadiazole core exhibited sensitivity to strong acids, necessitating mild cyclization conditions.
- S-Alkylation Selectivity : Competing N-alkylation was suppressed using polar aprotic solvents (DMF > acetone).
- Amide Coupling Efficiency : Carbodiimide agents (DCC/EDC) caused side reactions, whereas direct acyl chloride coupling improved yields.
Q & A
Q. What are the optimal synthetic conditions for achieving high yields of 4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and pH. For example:
- Thioether formation: React 2-((2,5-dimethylphenyl)amino)-2-oxoethyl chloride with 5-mercapto-1,3,4-thiadiazole derivatives in anhydrous DMF at 0–5°C under nitrogen .
- Benzamide coupling: Use EDC/HOBt as coupling agents in dichloromethane at room temperature for 12 hours .
Q. Table 1: Synthesis Optimization Parameters
| Step | Solvent | Temperature (°C) | Catalyst/Agent | Yield (%) |
|---|---|---|---|---|
| Thioether formation | DMF | 0–5 | None | 65–75 |
| Benzamide coupling | DCM | 25 | EDC/HOBt | 80–85 |
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy: Assigns proton environments (e.g., tert-butyl protons at ~1.3 ppm; thiadiazole protons at 7.5–8.5 ppm) .
- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 509.12) .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 1.3 (s, 9H, tert-butyl) | |
| 13C NMR | δ 170.5 (C=O), 165.2 (thiadiazole C-2) | |
| X-ray | Bond length: C-S (1.78 Å) |
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
Q. How can researchers elucidate the mechanism of action of this compound in cancer cells?
Methodological Answer:
- Molecular docking: Simulate binding to tubulin or topoisomerase II using AutoDock Vina .
- Western blotting: Quantify apoptosis markers (e.g., caspase-3 cleavage) .
- Flow cytometry: Assess cell cycle arrest (e.g., G2/M phase accumulation) .
Q. What strategies are recommended for resolving contradictions in cytotoxicity data across studies?
Methodological Answer: Discrepancies may arise from:
Q. Table 4: Factors Influencing Cytotoxicity Data
| Factor | Example of Variability | Mitigation Strategy |
|---|---|---|
| Incubation time | 48 vs. 72 hours | Standardize to 72 hours |
| Serum concentration | 5% vs. 10% FBS | Use 10% FBS for consistency |
| Cell passage number | Early (<20) vs. late (>30) | Limit passages to 15–20 |
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent modification: Replace tert-butyl with cyclopropyl to enhance solubility .
- Bioisosteric replacement: Substitute thiadiazole with oxadiazole to reduce toxicity .
Q. Table 5: SAR Modifications and Outcomes
| Derivative | Structural Change | IC50 (HeLa) | Solubility (µg/mL) |
|---|---|---|---|
| Parent compound | None | 12.5 µM | 5.2 |
| Cyclopropyl analog | tert-butyl → cyclopropyl | 8.7 µM | 18.9 |
| Oxadiazole analog | Thiadiazole → oxadiazole | 15.3 µM | 22.4 |
Q. What methodologies address poor aqueous solubility during in vivo testing?
Methodological Answer:
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) .
- Prodrug synthesis: Introduce phosphate esters at the benzamide moiety .
Q. Table 6: Solubility Enhancement Strategies
| Strategy | Method Details | Solubility Improvement |
|---|---|---|
| PLGA nanoparticles | Solvent evaporation method | 4.5-fold increase |
| Phosphate prodrug | Esterification at C-2 | 8-fold increase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
